

Application Notes and Protocols for the KRAS G12C Inhibitor ARS-1630

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Compound of Interest

Compound Name: ARS-1630

Cat. No.: B3028199

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Introduction: Targeting the "Undruggable" KRAS

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an intractable target in oncology. As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.^[1] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active state, leading to aberrant downstream signaling and tumorigenesis. The KRAS G12C mutation, where glycine is replaced by cysteine, is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.

ARS-1630 is a potent and selective covalent inhibitor of KRAS G12C.^[2] It represents a class of molecules that have broken the "undruggable" barrier by specifically targeting the mutant cysteine residue in the switch-II pocket of KRAS G12C.^{[3][4]} This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) cascade.^{[4][5]} These application notes provide a comprehensive guide for researchers on the solubility, preparation, and experimental use of **ARS-1630**.

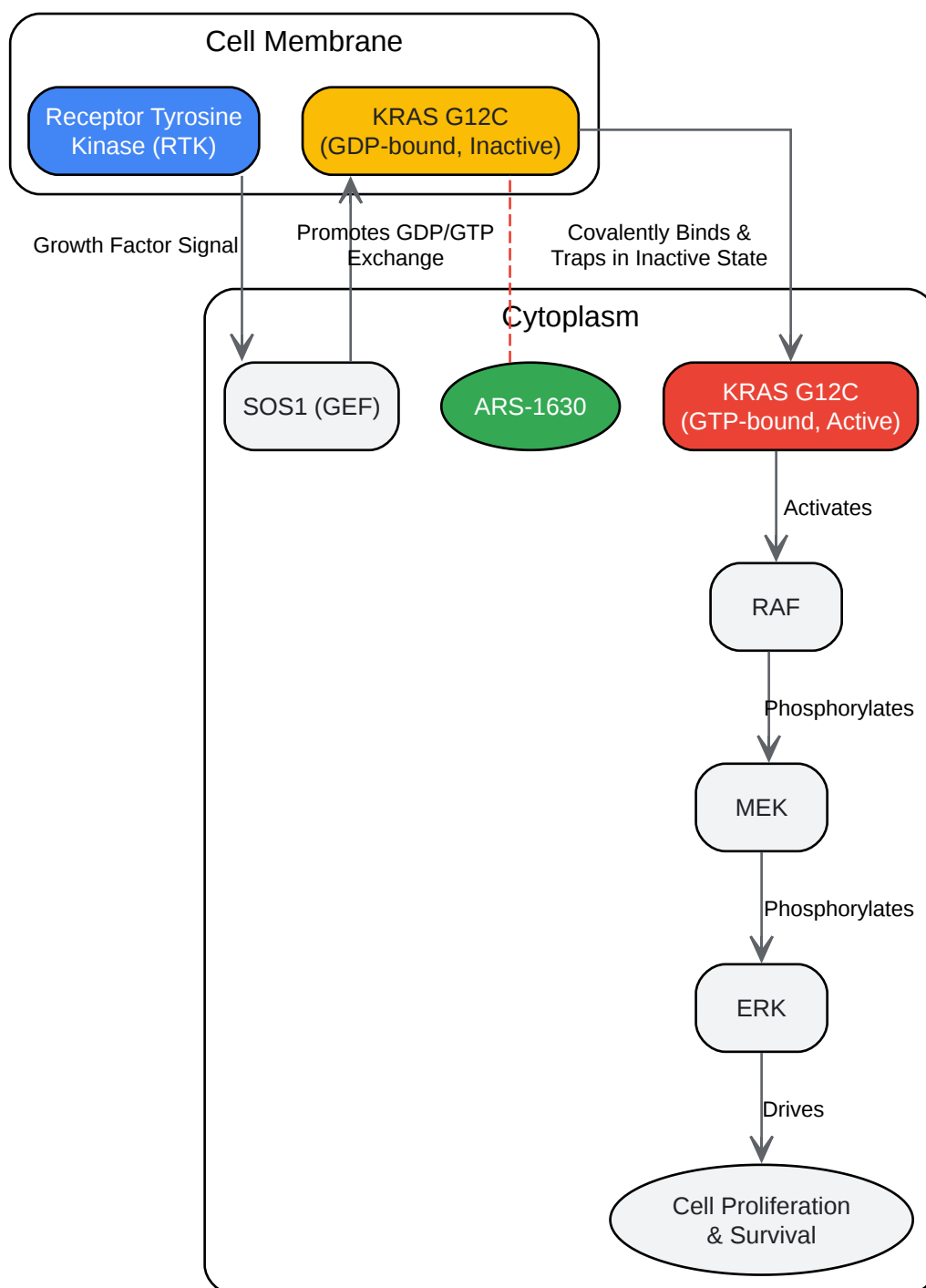
Physicochemical Properties and Solubility

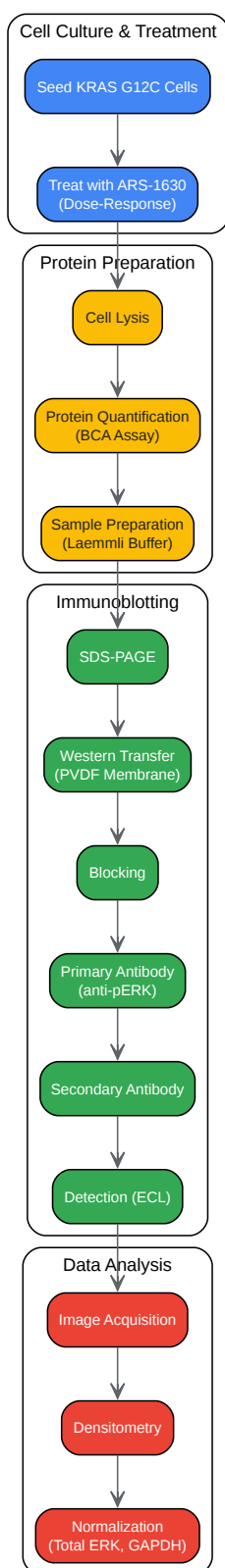
Proper solubilization and storage of **ARS-1630** are critical for obtaining reproducible and accurate experimental results. The following table summarizes the solubility and storage recommendations for **ARS-1630**.

Parameter	Details	Source(s)
Chemical Name	ARS-1630	[2]
Target	KRAS G12C	[2][6]
Molecular Weight	~430.9 g/mol	[2]
Primary Solvent	Dimethyl Sulfoxide (DMSO)	[2][7]
Stock Solution Conc.	Up to 10 mM in DMSO	[7]
Storage (Solid)	-20°C or -80°C	General Lab Practice
Storage (DMSO Stock)	-20°C for short-term (≤1 month), -80°C for long-term (≤6 months)	[8][9]
Stability	Minimize freeze-thaw cycles by preparing single-use aliquots.	[9]

Mechanism of Action: Covalent Inhibition of KRAS G12C

ARS-1630 exerts its inhibitory effect through a specific and covalent interaction with the mutant cysteine at position 12 of the KRAS G12C protein. This mechanism is highly selective for the mutant protein, sparing the wild-type KRAS. The binding of **ARS-1630** occurs when KRAS G12C is in its inactive, GDP-bound state, trapping it in this conformation and preventing the exchange of GDP for GTP, which is required for its activation.[4][5] This leads to the suppression of downstream signaling pathways, most notably the MAPK pathway, which can be monitored by assessing the phosphorylation status of key kinases like MEK and ERK.[5]





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